1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione
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Overview
Description
“1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a mercapto group, two methyl groups, and a phenylpropyl group, making it a unique derivative of purine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, thiolation, and other functional group modifications. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The methyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group might yield disulfides, while substitution reactions could introduce new alkyl or aryl groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways. The mercapto group might play a role in binding to metal ions or forming disulfide bonds with proteins.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
“1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione” is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-18-13-12(14(21)19(2)16(18)22)20(15(23)17-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCWTBIDCZDDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331711 |
Source
|
Record name | 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
972-68-9 |
Source
|
Record name | 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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